(Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine
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Overview
Description
(Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine is a chemical compound that features a butan-2-yl group attached to a pyridine ring substituted with a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine typically involves the reaction of 5-(trifluoromethyl)pyridine with butan-2-amine. One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with butan-2-amine in the presence of a Pd(dba)2/BINAP catalytic system . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic systems but optimized for higher efficiency and cost-effectiveness. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, (Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new ligands and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can enhance the compound’s binding affinity and specificity towards certain biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug molecules, making them more effective and stable.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of (Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can form hydrogen bonds and π-π interactions with biological molecules, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridin-2-amine: Similar in structure but lacks the butan-2-yl group.
2-(Trifluoromethyl)pyridine: Similar pyridine ring but different substitution pattern.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Contains a chloro group instead of a butan-2-yl group.
Uniqueness
(Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine is unique due to the presence of both the butan-2-yl group and the trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H15F3N2 |
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Molecular Weight |
232.25 g/mol |
IUPAC Name |
N-[[5-(trifluoromethyl)pyridin-3-yl]methyl]butan-2-amine |
InChI |
InChI=1S/C11H15F3N2/c1-3-8(2)16-6-9-4-10(7-15-5-9)11(12,13)14/h4-5,7-8,16H,3,6H2,1-2H3 |
InChI Key |
QBSJXCSAFYCWRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC(=CN=C1)C(F)(F)F |
Origin of Product |
United States |
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